A Comprehensive Technical Guide to Triolein Standard
A Comprehensive Technical Guide to Triolein Standard
For professionals in research, science, and drug development, a thorough understanding of the chemical and physical properties of standards like Triolein is paramount for accurate and reproducible experimental results. This guide provides an in-depth look at the chemical structure, physicochemical properties, and analytical methodologies related to the Triolein standard.
Chemical Identity and Structure
Triolein is a symmetrical triglyceride, meaning it is composed of a glycerol backbone esterified with three units of the same fatty acid, in this case, the monounsaturated omega-9 fatty acid, oleic acid.[1][2] Its systematic IUPAC name is Propane-1,2,3-triyl tri[(9Z)-octadec-9-enoate].[1][2]
The chemical formula for Triolein is C₅₇H₁₀₄O₆.[1] It is a significant component of many natural oils, notably making up 4-30% of olive oil.[1][2] Triolein is also known as one of the two components of Lorenzo's oil.[1][2][3][4]
Synonyms: Glyceryl trioleate, Glycerol trioleate, Oleic triglyceride, Trioleoylglycerol.[2][3][5]
Physicochemical Properties
The physical and chemical characteristics of Triolein are crucial for its handling, storage, and application in various experimental settings. It is described as a colorless to yellowish, odorless, and tasteless oily liquid.[6] It is stable under normal conditions but can be sensitive to air and light.[6][7]
A summary of its key quantitative properties is presented in the table below.
| Property | Value |
| Molecular Weight | 885.43 g/mol [1][5][8] |
| Appearance | Colorless to yellowish viscous, oily liquid[1][6][7] |
| Density | ~0.91 g/mL (at 20°C)[7] |
| Melting Point | 5 °C (41 °F; 278 K)[1] |
| Boiling Point | 235-240 °C at 18 mmHg[6][7] |
| Solubility | Insoluble in water; Soluble in ether, chloroform, and carbon tetrachloride; Slightly soluble in alcohol.[7] |
| Refractive Index | ~1.470 at 20°C |
| Flash Point | 330 °C[7] |
Biochemical Significance and Metabolic Pathway
Triolein, as a triglyceride, serves as a major energy storage molecule in living organisms. Its metabolism primarily involves hydrolysis by lipases to yield one molecule of glycerol and three molecules of oleic acid. This process is fundamental to lipid mobilization and transport.
The hydrolysis of Triolein can be depicted as a straightforward enzymatic reaction.
Triolein is a component of Lorenzo's oil, which has been used in the management of Adrenoleukodystrophy (ALD). ALD is a genetic disorder characterized by the accumulation of very-long-chain fatty acids (VLCFAs).[9][10][11] The therapeutic hypothesis for Lorenzo's oil is based on competitive inhibition of the enzymes responsible for the elongation of fatty acid chains, thereby reducing the production of toxic VLCFAs.
Experimental Protocols
The analysis of Triolein is commonly performed using chromatographic techniques. Below are representative protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust method for the quantification of triglycerides. The analysis typically involves the transesterification of the triglyceride to fatty acid methyl esters (FAMEs) followed by chromatographic separation.
Objective: To quantify the oleic acid content of a Triolein standard.
Materials:
-
Triolein standard
-
Hexane (HPLC grade)
-
Sodium methoxide solution (0.5 M in methanol)
-
Internal standard (e.g., C17:0 or C19:0 methyl ester)
-
GC-FID system with a suitable capillary column (e.g., DB-225)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Triolein standard into a screw-capped glass tube.
-
Add a known amount of the internal standard.
-
Add 1 mL of hexane and vortex to dissolve the sample.
-
Add 0.2 mL of the sodium methoxide solution.
-
Cap the tube tightly and vortex vigorously for 2 minutes.
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
-
GC-FID Analysis:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 220°C at 10°C/min.
-
Hold at 220°C for 15 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Identify the methyl oleate peak based on its retention time relative to a FAME standard mix.
-
Quantify the amount of methyl oleate by comparing its peak area to that of the internal standard.
-
High-Performance Liquid Chromatography (HPLC)
HPLC with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector can be used for the direct analysis of intact triglycerides.
Objective: To determine the purity of a Triolein standard.
Materials:
-
Triolein standard
-
Mobile phase solvents (e.g., Acetone, Acetonitrile, HPLC grade)
-
HPLC system with a C18 column and ELSD or RI detector.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the Triolein standard in a suitable solvent (e.g., 10 mg/mL in acetone).
-
Prepare a series of dilutions for calibration if quantification is needed.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetone/Acetonitrile (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min) or RI detector.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify the Triolein peak by its retention time.
-
Determine the purity by calculating the percentage of the main peak area relative to the total peak area.
-
This guide provides a foundational understanding of Triolein for its effective use as a standard in research and development. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. Hydrolysis Mechanism of Triolein with Lipase in Membrane Bioreactor using Hollow Fiber [jstage.jst.go.jp]
- 2. Triolein - Wikipedia [en.wikipedia.org]
- 3. Triolein | C57H104O6 | CID 5497163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. triolein (CHEBI:53753) [ebi.ac.uk]
- 5. Hydrolysis of triolein in phospholipid vesicles and microemulsions by a purified rat liver acid lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic Hydrolysis of Hydrophobic Triolein by Lipase in a Mone-phase Reaction System Containing Cyclodextrin; Reaction Characteristics -Biotechnology and Bioprocess Engineering:BBE | Korea Science [koreascience.kr]
- 7. Mechanism of action of lipoprotein lipase on triolein particles: effect of apolipoprotein C-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating the hydrolysis reaction of Thermomyces languinosa lipase activity at the triolein/aqueous interface : Influence of solution pH and surfactants on lipase triolein digestion | LUP Student Papers [lup.lub.lu.se]
- 9. Adrenoleukodystrophy - Wikipedia [en.wikipedia.org]
- 10. Pathophysiology of X-Linked Adrenoleukodystrophy: Updates on Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adrenoleukodystrophy (ALD) | Boston Children's Hospital [childrenshospital.org]
